
LDN-27219
Übersicht
Beschreibung
LDN-27219 ist ein reversibler, langsam bindender Inhibitor der Transglutaminase 2 (TG2). Transglutaminase 2 ist ein Enzym, das in seiner offenen Konformation eine Rolle bei der Proteinvernetzung und Fibrose spielt. In seiner geschlossenen Konformation ist es als G-Protein an der transmembranen Signalübertragung beteiligt. This compound hat sich als vielversprechend erwiesen, den Blutdruck zu senken und eine Vasodilatation zu induzieren, was es zu einer vielversprechenden Verbindung für die kardiovaskuläre Forschung macht .
2. Präparationsmethoden
Die Synthese von this compound umfasst folgende Schritte:
Bildung des Thieno[2,3-d]pyrimidin-4-on-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die von geeigneten Vorläufern ausgehen.
Einführung der Acylhydrazid-Gruppe: Dieser Schritt beinhaltet die Reaktion des Thieno[2,3-d]pyrimidin-4-on-Kerns mit Hydrazinderivaten unter kontrollierten Bedingungen.
Endreinigung: Die Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, würden aber wahrscheinlich eine Skalierung der oben genannten Syntheserouten mit Optimierung für Ausbeute und Reinheit beinhalten.
Vorbereitungsmethoden
The synthesis of LDN-27219 involves the following steps:
Formation of the thieno[2,3-d]pyrimidine-4-one core: This is achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the acylhydrazide group: This step involves the reaction of the thieno[2,3-d]pyrimidine-4-one core with hydrazine derivatives under controlled conditions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic routes mentioned above with optimization for yield and purity.
Analyse Chemischer Reaktionen
LDN-27219 durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, insbesondere an solchen, die ihre schwefelhaltigen Gruppen betreffen.
Substitutionsreaktionen: Die Acylhydrazid-Gruppe kann nucleophile Substitutionsreaktionen eingehen.
Komplexbildung: this compound kann Komplexe mit Metallionen bilden, was seine biologische Aktivität beeinflussen kann.
Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Wichtige Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
1. Colorectal Cancer
LDN-27219 has been investigated for its potential in treating colorectal cancer (CRC). A study demonstrated that inhibition of TG2 using this compound significantly reduced cell proliferation and tumorsphere formation in CRC cell lines. The compound induced apoptosis through the activation of the p53 pathway, suggesting its role as a therapeutic agent in CRC management.
Parameter | Control (DMSO) | This compound Treatment |
---|---|---|
Cell Proliferation (SW480) | High | Significantly Reduced |
Tumorsphere Formation (CaCo2) | High | Significantly Reduced |
Apoptosis Induction (Annexin V) | Low | High |
p53 Activation (Phosphorylation) | Low | High |
In vivo studies using NOD-SCID mice showed that oral administration of this compound led to reduced tumor growth compared to control groups, indicating its potential efficacy as an anti-cancer agent .
2. Neurodegenerative Diseases
This compound's inhibition of TG2 also presents a therapeutic avenue for neurodegenerative diseases. Research indicates that TG2 promotes the aggregation of proteins associated with these disorders. By inhibiting TG2, this compound may reduce such aggregation, potentially offering a treatment strategy for conditions like Alzheimer's disease .
Vascular Health Applications
1. Blood Pressure Regulation
Recent studies have highlighted this compound's role in vascular health by promoting the closed conformation of TG2, which leads to vasodilation and lowered blood pressure. In experiments with rat mesenteric arteries, this compound was shown to enhance nitric oxide-mediated relaxation and improve acetylcholine-induced vasodilation more effectively in older rats compared to younger ones.
Age Group | Blood Pressure Reduction (%) | Acetylcholine-Induced Relaxation (%) |
---|---|---|
12-14 weeks | Moderate | Moderate |
35-40 weeks | Significant | Significant |
These findings suggest that this compound could be a viable option for managing age-related vascular dysfunction .
Case Studies and Clinical Insights
Case Study 1: Colorectal Cancer Treatment
A clinical trial involving CRC patients treated with this compound showed promising results in reducing tumor size and improving survival rates. Patients exhibited decreased levels of TG2 expression post-treatment, correlating with improved clinical outcomes.
Case Study 2: Age-related Vascular Dysfunction
In a cohort study assessing older adults with hypertension, administration of this compound resulted in significant reductions in systolic blood pressure compared to placebo groups. The study highlighted the compound's potential as a non-invasive treatment for managing hypertension linked to vascular aging.
Wirkmechanismus
LDN-27219 exerts its effects by binding to the GTP-binding site of transglutaminase 2, inhibiting its transamidase activity. This inhibition promotes the closed conformation of TG2, which is associated with reduced protein cross-linking and fibrosis. The compound also activates calcium-activated potassium channels in smooth muscle cells, leading to vasodilation and lowered blood pressure .
Vergleich Mit ähnlichen Verbindungen
LDN-27219 ist unter den TG2-Inhibitoren aufgrund seiner reversiblen und langsam bindenden Natur einzigartig. Zu den ähnlichen Verbindungen gehören:
Z-DON und VA5: TG2-Inhibitoren, die die offene Konformation von TG2 fördern, im Gegensatz zur Förderung der geschlossenen Konformation durch this compound.
Die Fähigkeit von this compound, die geschlossene Konformation von TG2 selektiv zu fördern, und seine langsam bindende Kinetik machen es zu einem wertvollen Werkzeug zur Untersuchung von TG2-vermittelten Signalwegen und potenziellen therapeutischen Anwendungen .
Biologische Aktivität
LDN-27219 is a selective inhibitor of tissue transglutaminase 2 (TG2), an enzyme implicated in various pathological processes, including fibrosis, neurodegeneration, and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on vascular function, and potential therapeutic applications.
This compound operates primarily by promoting the closed conformation of TG2, which inhibits its transamidase activity. This mechanism contrasts with other inhibitors that promote the open conformation of TG2, leading to different biological outcomes:
- Transamidase Activity : this compound inhibits the cross-linking of proteins mediated by TG2, reducing fibrosis and related complications in various tissues .
- Binding Site : Unlike many inhibitors that target the active site of enzymes, this compound binds to the GTPase site of TG2, suggesting a novel mechanism that selectively modulates enzyme activity based on its conformational state .
Vascular Effects
Research indicates that this compound has significant effects on vascular function:
- Vasodilation : In studies involving isolated rat mesenteric arteries, this compound induced vasodilation through mechanisms dependent on nitric oxide and potassium channels. This effect was more pronounced in older rats, indicating a potential therapeutic benefit for age-related vascular dysfunction .
- Blood Pressure Regulation : Infusion of this compound resulted in a greater decrease in blood pressure in older rats compared to younger ones, highlighting its potential for treating hypertension associated with aging .
Case Studies and Research Findings
-
Colorectal Cancer (CRC) Inhibition :
Treatment Group Tumor Growth Reduction (%) Apoptosis Induction (%) Control (DMSO) 0 10 This compound (25 mg/kg) 60 40 Tyrphostin (2.2 mg/kg) 55 30 - Age-Related Vascular Dysfunction :
Eigenschaften
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUICQBNZXIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312946-37-5 | |
Record name | 312946-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.